4-(Pyridin-3-yloxy)butanoic acid

Beschreibung

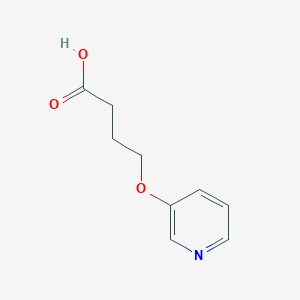

4-(Pyridin-3-yloxy)butanoic acid is a carboxylic acid derivative featuring a pyridine ring linked via an ether oxygen to a four-carbon butanoic acid chain. These compounds are often explored for their pharmaceutical or synthetic utility due to their polar and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name |

4-pyridin-3-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)4-2-6-13-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVLUVEWFOEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yloxy)butanoic acid typically involves the reaction of pyridin-3-ol with butanoic acid derivatives under specific conditions. One common method is the esterification of pyridin-3-ol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-3-yloxy)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of 4-oxo-4-(pyridin-3-yloxy)butanoic acid.

Reduction: Formation of 4-(pyridin-3-yloxy)butanol.

Substitution: Formation of various substituted pyridin-3-yloxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-3-yloxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Pyridin-3-yloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Modification | CAS No. | Key Features |

|---|---|---|---|---|---|

| 4-(3-Pyridinyl)butanoic acid | C₉H₁₁NO₂ | 165.19 | Pyridine at position 4 | 17270-50-7 | No oxygen linker, direct pyridyl |

| 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | C₉H₁₁NO₃ | 181.19 | Hydroxyl group at C4 | 15569-97-8 | Bicyclic hydroxyl-pyridine motif |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | C₉H₉NO₃ | 179.17 | Ketone group at C4 | 4192-31-8 | Conjugated carbonyl system |

| 4-[2-(Dimethylamino)pyridin-3-yl]butanoic acid | C₁₁H₁₆N₂O₂ | 208.26 | Dimethylamino group on pyridine | 1557997-67-7 | Enhanced basicity from N-methyl |

| 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | C₆H₈BrN₃O₂ | 205.22 | Brominated triazole substituent | 1790365-86-4 | Electrophilic halogen presence |

Key Observations :

- Backbone Variations: The pyridine ring's substitution pattern (e.g., hydroxyl, ketone, or amino groups) significantly alters polarity and reactivity.

- Bioactivity Clues: Brominated triazole derivatives (e.g., 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid) are often explored in medicinal chemistry for their antimicrobial or kinase-inhibitory roles .

Research Findings and Limitations

- Structural Diversity : The evidence highlights a trend toward modifying the pyridine ring (e.g., bromination, hydroxylation) to tune electronic properties and bioavailability .

- Data Gaps: Direct pharmacological or toxicological data for 4-(Pyridin-3-yloxy)butanoic acid are absent in the provided evidence. Most analogs lack comprehensive safety profiles, as noted for 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (), where toxicological studies are incomplete .

- Purity Challenges: Commercial availability varies; for instance, 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is listed with 95% purity (), which may limit experimental reproducibility .

Biologische Aktivität

4-(Pyridin-3-yloxy)butanoic acid (CAS No. 1250546-24-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

This compound is characterized by its pyridine ring and butanoic acid structure, which contribute to its unique chemical behavior. The synthesis typically involves the reaction of pyridine derivatives with butanoic acid under specific conditions to yield the desired compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 195.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1250546-24-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to modulate pathways related to inflammation and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Modulation : The compound can bind to receptors that regulate various physiological functions, influencing cellular responses.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Anti-inflammatory Effects

Research highlights the compound's potential as an anti-inflammatory agent. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism for treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegeneration by modulating neurotransmitter systems.

Case Studies

-

In Vitro Study on Antimicrobial Activity :

- A study tested various concentrations of this compound against MRSA and found significant inhibition at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent against resistant strains.

-

Anti-inflammatory Mechanism :

- In a controlled experiment with human monocytes, treatment with the compound led to a decrease in TNF-alpha levels by approximately 40%, demonstrating its efficacy in modulating inflammatory responses.

-

Neuroprotection Research :

- A recent study evaluated the neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results showed that pre-treatment with this compound significantly reduced cell death and oxidative damage markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-3-yloxy)butanoic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution between pyridin-3-ol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid). Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly impact reaction efficiency. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are typically employed to minimize side reactions .

- Optimization : Kinetic studies suggest that steric hindrance from substituents on the pyridine ring may require longer reaction times or higher temperatures. Purification via recrystallization or column chromatography (using silica gel and a polar solvent system) is critical for isolating the product in >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H NMR confirms the pyridinyloxy linkage (δ 8.3–8.5 ppm for aromatic protons) and the butanoic acid chain (δ 2.4–2.6 ppm for CH₂ adjacent to the carbonyl).

- FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 196.0974) validates molecular formula (C₉H₁₁NO₃) .

- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Degradation products (e.g., oxidized pyridine derivatives) can form under prolonged exposure to light or moisture .

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) is recommended to assess purity over time .

Advanced Research Questions

Q. How does the structure of this compound influence its activity in enzymatic systems, such as AtGH3.15?

- Structure-Activity Relationship (SAR) : The pyridinyloxy moiety enhances substrate recognition by enzymes like AtGH3.15, which conjugate amino acids to phenoxyalkanoic acids. Kinetic assays (e.g., Michaelis-Menten analysis) reveal that electron-withdrawing groups on the pyridine ring (e.g., Cl, CF₃) reduce catalytic efficiency (kcat/Km) by altering electron density .

- Key Data :

| Substituent | kcat (s⁻¹) | Km (μM) |

|---|---|---|

| H (parent) | 0.45 ± 0.03 | 120 ± 15 |

| 2-Cl | 0.32 ± 0.02 | 180 ± 20 |

| 3-CF₃ | 0.18 ± 0.01 | 250 ± 30 |

| Table adapted from enzymatic assays in . |

Q. What crystallographic data are available for derivatives of this compound, and how can this inform drug design?

- Structural Insights : Single-crystal X-ray diffraction of analogs (e.g., 4-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid) reveals planar pyridine rings and hydrogen-bonded carboxylic acid dimers. These interactions stabilize the crystal lattice and suggest potential pharmacophore motifs for targeting enzymes or receptors .

- Applications : Computational modeling (e.g., DFT calculations) based on crystallographic data can predict binding affinities to biological targets, such as kinases or GPCRs .

Q. How can metabolic pathways of this compound be tracked in in vitro systems?

- Methodology : Radiolabeled (¹⁴C) or stable isotope (¹³C) tracing in hepatocyte cultures, coupled with LC-MS/MS, identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Key metabolites include hydroxylated pyridine derivatives and conjugated butanoic acid adducts .

- Challenges : Differentiating between enzymatic and non-enzymatic degradation requires control experiments with heat-inactivated enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.